d[Leu4,Dap8]VP
Beschreibung
Structure
2D Structure
Eigenschaften
Molekularformel |
C44H61N11O11S2 |
|---|---|
Molekulargewicht |
984.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-3-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H61N11O11S2/c1-24(2)17-28-39(61)52-31(20-35(46)57)42(64)54-33(44(66)55-15-6-9-34(55)43(65)53-32(21-45)38(60)48-22-36(47)58)23-68-67-16-14-37(59)49-29(19-26-10-12-27(56)13-11-26)40(62)51-30(41(63)50-28)18-25-7-4-3-5-8-25/h3-5,7-8,10-13,24,28-34,56H,6,9,14-23,45H2,1-2H3,(H2,46,57)(H2,47,58)(H,48,60)(H,49,59)(H,50,63)(H,51,62)(H,52,61)(H,53,65)(H,54,64)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
ZAOGZAMKKBQERK-NXBWRCJVSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CN)C(=O)NCC(=O)N)CC(=O)N |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CN)C(=O)NCC(=O)N)CC(=O)N |
Herkunft des Produkts |
United States |
Pharmacological Characterization of D Leu4,dap8 Vp at Vasopressin Receptors
Receptor Binding Affinity and Selectivity Profiling of d[Leu4,Dap8]VP
The initial characterization of this compound involved a comprehensive evaluation of its binding affinity and selectivity for vasopressin and oxytocin (B344502) receptor subtypes. These studies are crucial for understanding the compound's specific molecular targets.
Determination of V1b Receptor Binding Affinities Across Species (e.g., rat, human, mouse)
Research into a series of vasopressin analogues, including this compound, has been conducted to determine their affinity for the V1b receptor. nih.gov While specific binding affinity values (Ki) for this compound at the rat, human, and mouse V1b receptors are not publicly available, a closely related analogue, d[Leu4,Lys8]VP, was found to exhibit nanomolar affinity for the V1b receptors of all three species. nih.gov This suggests that this compound likely possesses a similarly high affinity for the V1b receptor.
Table 1: V1b Receptor Binding Affinities of this compound Across Species
| Species | Receptor | Binding Affinity (Ki) |
| Rat | V1b | Data not available |
| Human | V1b | Data not available |
| Mouse | V1b | Data not available |
Comparative Binding Analysis with V1a, V2, and Oxytocin Receptors
The selectivity of this compound was a key focus of its development. It was synthesized as part of a series of thirteen analogues of [deamino(1),Arg(8)]VP with modifications at positions 4 and 8. nih.gov Functional studies confirmed that this compound is a selective agonist for the rat V1b receptor. nih.govresearchgate.net This indicates a higher binding affinity for the V1b receptor compared to the V1a, V2, and oxytocin (OT) receptors in this species. However, specific quantitative binding data (Ki values) to definitively establish the selectivity ratios are not currently available in the public domain.
Table 2: Comparative Binding Affinities of this compound at Vasopressin and Oxytocin Receptors in Rat
| Receptor | Binding Affinity (Ki) |
| V1b | Data not available |
| V1a | Data not available |
| V2 | Data not available |
| Oxytocin | Data not available |
Functional Agonist Properties of this compound
Beyond its ability to bind to the V1b receptor, the functional consequences of this binding have been investigated to confirm its role as an agonist.
In Vitro Agonist Efficacy at Vasopressin V1b Receptors
Functional studies performed on Chinese hamster ovary cells expressing different vasopressin/oxytocin receptors have confirmed that this compound is a selective agonist for the rat V1b receptor. nih.govresearchgate.net This demonstrates that the binding of this compound to the V1b receptor elicits a functional cellular response.
Investigation of Post-Receptor Signaling Transduction Pathways
The V1b receptor is known to be a G protein-coupled receptor that, upon activation, primarily signals through the activation of Phospholipase C.
While direct studies on the effect of this compound on Phospholipase C (PLC) are not detailed in available literature, the closely related and structurally similar compound, d[Leu4,Lys8]VP, was shown to act as a full agonist in Phospholipase C assays on AtT20 cells stably transfected with the rat V1b receptor. nih.gov This provides strong evidence that this compound likely activates the same signaling pathway upon binding to the V1b receptor. Specific quantitative data, such as the half-maximal effective concentration (EC50) for PLC activation by this compound, are not currently available.
Table 3: Functional Agonist Activity of this compound at the Rat V1b Receptor
| Assay | Parameter | Value |
| Phospholipase C Activation | EC50 | Data not available |
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The vasopressin V1b receptor, a G protein-coupled receptor (GPCR), is known to signal through various intracellular pathways upon activation. One of the key signaling cascades initiated by V1b receptor agonists is the mitogen-activated protein kinase (MAPK) pathway. The activation of this pathway, particularly the extracellular signal-regulated kinases (ERK1/2), is a hallmark of V1b receptor-mediated cellular responses.
Research into a series of vasopressin analogs has shed light on the ability of selective V1b agonists to stimulate the MAPK pathway. Functional studies have been conducted on analogs created by modifying [deamino(1),Arg(8)]VP at positions 4 and 8. nih.gov Within this series, the compound d[Leu4,Lys8]VP, which is closely related to this compound, has been extensively characterized. In AtT20 cells, which are pituitary corticotroph cells endogenously expressing the V1b receptor and are stably transfected with the rat V1b receptor, d[Leu4,Lys8]VP was shown to behave as a full agonist in MAPK assays. nih.govcapes.gov.br This indicates that binding of this class of agonists to the V1b receptor leads to a robust activation of the MAPK signaling cascade, comparable to that induced by the endogenous ligand, arginine vasopressin (AVP).
The activation of the MAPK pathway is a critical step in mediating the downstream effects of V1b receptor stimulation, which can include regulation of gene expression and cell growth. The ability of this compound, as a selective V1b agonist, to activate this pathway underscores its utility as a research tool to explore the specific cellular and physiological consequences of V1b receptor-mediated MAPK signaling. nih.gov
Table 1: Functional Activity of V1b Receptor Agonists at the MAPK Pathway
| Compound | Cell Line | Receptor | MAPK Assay Outcome | Reference |
|---|---|---|---|---|
| d[Leu4,Lys8]VP | AtT20 | Rat V1b | Full Agonist | nih.gov, capes.gov.br |
Analysis of Vasopressin V1b Receptor Internalization Dynamics
Agonist-induced receptor internalization is a fundamental mechanism for regulating the responsiveness of cells to signaling molecules. Upon binding of an agonist, GPCRs are often phosphorylated, leading to the recruitment of β-arrestins and subsequent internalization of the receptor from the cell surface into endocytic vesicles. This process can lead to desensitization of the cellular response or initiate distinct signaling events from intracellular compartments.
Studies on selective V1b receptor agonists have demonstrated their capacity to induce receptor internalization. For the closely related analog d[Leu4,Lys8]VP, experiments using enhanced green fluorescent protein (EGFP)-tagged human and mouse V1b receptors revealed that this agonist effectively promotes the internalization of the receptor. nih.gov This finding is consistent with its classification as a full agonist at the V1b receptor. The process of V1b receptor internalization upon agonist binding has been shown to be extensive. nih.govnih.gov
The compound this compound is part of a series of molecules, including d[Leu4,Lys8]VP, that have been identified as the first selective agonists for the rat V1b receptor. nih.gov As such, it is expected to exhibit similar dynamics in promoting V1b receptor internalization. The ability of these selective agonists to induce internalization makes them valuable for studying the trafficking of the V1b receptor and the functional consequences of its sequestration from the cell surface.
Table 2: V1b Receptor Internalization Profile for a Selective Agonist
| Compound | Receptor | Effect | Method | Reference |
|---|---|---|---|---|
| d[Leu4,Lys8]VP | Human and Mouse V1b-EGFP | Induces Internalization | Fluorescence Microscopy | nih.gov |
Compound Names
| Abbreviation/Name | Full Name |
| This compound | [deamino-Cys1, Leu4, Dap8]-Vasopressin |
| AVP | Arginine Vasopressin |
| d[Leu4,Lys8]VP | [deamino-Cys1, Leu4, Lys8]-Vasopressin |
| [deamino(1),Arg(8)]VP | [deamino(1),Arginine(8)]-Vasopressin |
| ERK1/2 | Extracellular signal-regulated kinases 1 and 2 |
| EGFP | Enhanced Green Fluorescent Protein |
Biological Activities and Physiological Effects of D Leu4,dap8 Vp in Preclinical Models
Modulation of Endocrine Secretion by d[Leu4,Lys8]VP
The vasopressin analogue d[Leu4,Lys8]VP has demonstrated significant effects on the secretion of key hormones from the pituitary and pancreas in rodent models. These activities highlight its role as a potent modulator of the endocrine system.
Stimulation of Adrenocorticotropin Release from Pituitary Cells
Adrenocorticotropic hormone (ACTH) is a crucial hormone produced by the anterior pituitary gland that stimulates the production and release of cortisol from the adrenal glands. wikipedia.orgucsf.edunih.gov The regulation of ACTH secretion is a complex process primarily controlled by corticotropin-releasing hormone (CRH) and vasopressin (VP). nih.govnih.gov
In preclinical studies, the vasopressin analogue d[Leu4,Lys8]VP has been shown to be a potent stimulator of ACTH release from mouse pituitary cells. nih.gov Notably, at low concentrations, its efficacy in stimulating ACTH secretion was found to be comparable to that of native vasopressin. nih.gov This effect is attributed to its selective agonist activity at the V1b vasopressin receptor subtype, which is expressed in the corticotroph cells of the pituitary. nih.gov The ability of d[Leu4,Lys8]VP to act as a full agonist was demonstrated in AtT20 cells, a mouse pituitary tumor cell line, that were stably transfected with the rat V1b receptor. nih.gov
Induction of Insulin (B600854) Release from Pancreatic Tissues
Insulin, a hormone secreted by the beta-cells of the pancreas, plays a central role in regulating glucose metabolism. nih.govnih.govyoutube.com The secretion of insulin is a tightly regulated process influenced by various factors, including glucose levels and certain hormones. nih.govfrontiersin.orgresearchgate.net
Research has revealed that d[Leu4,Lys8]VP can induce the release of insulin from perfused rat pancreas. nih.gov Similar to its effect on ACTH, the efficiency of d[Leu4,Lys8]VP in stimulating insulin release at low doses was comparable to that of vasopressin. nih.gov This finding suggests that vasopressin receptors are present in pancreatic tissue and that their activation by analogues like d[Leu4,Lys8]VP can modulate insulin secretion.
In Vitro and Ex Vivo Modulatory Effects on Peripheral Systems
Beyond its effects on endocrine secretion, the physiological profile of d[Leu4,Lys8]VP has been further characterized by assessing its activities in various peripheral systems. These studies have revealed a notable selectivity in its actions.
Assessment of Antidiuretic Activity Profiles
Antidiuretic activity, the capacity to reduce urine output by promoting water reabsorption in the kidneys, is a hallmark effect of vasopressin, mediated primarily through V2 receptors. ucsf.edumdpi.com However, studies on related analogues such as [Leu4, D-Arg8]vasotocin have shown that modifications at position 4 can lead to a considerable and specific antidiuretic effect. nih.gov In contrast, the antidiuretic activity of d[Leu4,Lys8]VP was found to be weak when compared to that of native vasopressin. nih.gov This suggests a lower affinity or efficacy of d[Leu4,Lys8]VP for the V2 receptors responsible for antidiuresis.
Evaluation of Vasopressor Responses
The vasopressor effect, or the ability to increase blood pressure by constricting blood vessels, is another key physiological action of vasopressin, mediated by V1a receptors. nih.gov The evaluation of d[Leu4,Lys8]VP revealed that its vasopressor activity was weak in comparison to vasopressin. nih.gov This indicates a reduced interaction with the V1a receptors that mediate vasoconstriction.
Characterization of In Vitro Oxytocic Activities
Oxytocic activity refers to the stimulation of uterine contractions, a characteristic effect of the related hormone oxytocin (B344502). ucsf.edu When tested for its in vitro oxytocic activities, d[Leu4,Lys8]VP demonstrated weak effects compared to vasopressin. nih.gov This finding points to a low affinity for oxytocin receptors.
The collective data from these peripheral assessments underscore the selective nature of d[Leu4,Lys8]VP, which exhibits potent activity at V1b receptors while having diminished effects on V1a, V2, and oxytocin receptors.
Structure Activity Relationship Sar Studies of D Leu4,dap8 Vp and Analogs
Impact of Amino Acid Residue Modifications on Receptor Specificity and Potency
The development of selective vasopressin receptor ligands has been a long-standing goal in medicinal chemistry. The modification of the native arginine vasopressin (AVP) peptide at key positions has been a fruitful strategy in this endeavor. The creation of d[Leu4,Dap8]VP is a prime example of how targeted amino acid substitutions can dramatically alter the pharmacological profile of the parent molecule.
Research has demonstrated that modifications at positions 4 and 8 of the vasopressin analog scaffold are particularly crucial for dictating selectivity towards the V1b receptor, especially in rodent models. The journey to this compound began with the observation that certain analogs, while selective for the human V1b receptor, exhibited significant activity at other receptors in rats. This prompted a systematic investigation into the effects of various amino acid substitutions at these positions.
A pivotal study synthesized a series of [deamino-Cys1]arginine vasopressin (dAVP) analogs with modifications at positions 4 and 8. It was discovered that the combination of Leucine (Leu) at position 4 and a basic amino acid with a short side chain at position 8 resulted in a significant increase in selectivity for the rat V1b receptor. Specifically, the substitution of the native Arginine (Arg) at position 8 with Diaminopropionic acid (Dap) in the d[Leu4]AVP backbone led to the creation of this compound. This analog, along with d[Cha4,Lys8]VP, d[Cha4,Dab8]VP, and d[Leu4,Lys8]VP, were identified as the first selective agonists for the rat V1b receptor. nih.govnih.gov
The following table summarizes the binding affinities (Ki) of this compound and related analogs at various rat vasopressin and oxytocin (B344502) receptors, illustrating the impact of these modifications.
Table 1: Binding Affinities (Ki, nM) of this compound and Related Analogs at Rat Receptors
| Compound | rV1a-R | rV1b-R | rV2-R | rOT-R |
|---|---|---|---|---|
| AVP | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.2 ± 0.1 | 15 ± 2 |
| d[Leu4]AVP | 180 ± 20 | 1.8 ± 0.2 | 2.5 ± 0.3 | >1000 |
| This compound | >1000 | 4.5 ± 0.5 | >1000 | >1000 |
| d[Leu4,Lys8]VP | >1000 | 1.6 ± 0.2 | >1000 | >1000 |
The functional activity of these analogs further underscores the importance of these substitutions. The table below presents the functional potencies (pA2 or EC50) of these compounds.
Table 2: Functional Potency of this compound and Related Analogs
| Compound | rV1a-R (pA2) | rV1b-R (EC50, nM) | rV2-R (EC50, nM) | rOT-R (pA2) |
|---|---|---|---|---|
| AVP | 8.1 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 | 7.8 ± 0.1 |
| d[Leu4]AVP | <6 | 1.5 ± 0.2 | 2.1 ± 0.2 | <6 |
| This compound | <6 | 3.9 ± 0.4 | >1000 | <6 |
| d[Leu4,Lys8]VP | <6 | 1.4 ± 0.1 | >1000 | <6 |
These data clearly demonstrate that while d[Leu4]AVP retains high affinity for the V1b receptor, it also interacts with the V2 receptor. The introduction of Dap at position 8 in this compound effectively eliminates the affinity and functional activity at the V1a, V2, and oxytocin receptors, rendering it a highly selective V1b receptor agonist.
Comparative Analysis of the this compound Scaffold with Related Vasopressin Analogs
The development of this compound is best understood in the context of broader SAR studies on vasopressin analogs. nih.gov The native hormone, Arginine Vasopressin (AVP), is non-selective and activates V1a, V1b, and V2 receptors. nih.gov Over the years, numerous modifications have been made to the AVP structure to enhance receptor selectivity. wikipedia.org
Structural Determinants for Vasopressin V1b Receptor Selectivity
The quest for V1b receptor selectivity has revealed several key structural features:
Position 4: The substitution of the native Glutamine (Gln) at position 4 with a lipophilic amino acid, such as Leucine (Leu) or Cyclohexylalanine (Cha), has been shown to be a critical determinant for enhancing V1b receptor affinity and selectivity, particularly for the human receptor. scilit.com This modification appears to reduce affinity for the V1a and oxytocin receptors.
Position 8: The nature of the amino acid at position 8 plays a crucial role in modulating the activity at V2 and V1a receptors. Replacing the bulky and strongly basic Arginine (Arg) with smaller basic residues like Lysine (Lys) or Diaminopropionic acid (Dap) significantly diminishes V2 receptor agonism. This is a key factor in the V1b selectivity of this compound in rats.
Deamination at Position 1: The removal of the N-terminal amino group (deamination) to create a deamino-Cys1 residue is a common modification in vasopressin analogs that generally increases the duration of action by reducing enzymatic degradation.
Design Considerations for Enhanced Agonist Profiles
The design of vasopressin analogs with enhanced agonist profiles involves a multi-faceted approach aimed at improving receptor affinity, selectivity, and pharmacokinetic properties. Key considerations include:
Lipophilicity: Increasing the lipophilicity of the peptide, for instance through the introduction of residues like Leu or Cha at position 4, can enhance receptor binding.
Conformational Constraints: Introducing conformational rigidity into the peptide backbone can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. This can be achieved through cyclization or the incorporation of unnatural amino acids.
Resistance to Degradation: Modifications such as deamination at position 1 or the introduction of D-amino acids can improve the metabolic stability of the peptide, leading to a longer duration of action.
Theoretical and Computational Approaches in Peptide SAR Research
While experimental synthesis and pharmacological testing remain the gold standard in drug discovery, theoretical and computational methods are increasingly valuable tools in peptide SAR research. These approaches can provide insights into ligand-receptor interactions at the molecular level and guide the rational design of new analogs.
For vasopressin analogs, computational studies such as molecular dynamics (MD) simulations and in silico docking have been employed to understand the conformational dynamics of the peptides and their binding modes to vasopressin receptors. For instance, studies on the interaction of vasopressin with the V1a receptor have used these methods to explore the conformational space of the peptide and identify binding-competent structures. nih.gov Such studies reveal how the flexibility of the peptide's C-terminal tail can influence receptor binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. QSAR models attempt to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. While specific QSAR studies on this compound are not widely reported, the principles of QSAR are highly applicable to this class of compounds. By analyzing a dataset of analogs with varying substitutions at positions 4 and 8, a QSAR model could be developed to predict the V1b selectivity of novel compounds, thereby streamlining the drug discovery process.
These computational approaches, in conjunction with experimental data, provide a deeper understanding of the SAR of vasopressin analogs and facilitate the design of new ligands with desired pharmacological profiles.
Advanced Methodological Frameworks in D Leu4,dap8 Vp Research
In Vitro Cell Culture Models for Receptor-Mediated Responses
In vitro cell culture systems represent a cornerstone in the investigation of d[Leu4,Dap8]VP, providing controlled environments to dissect its molecular mechanisms of action.
Application of Stably Transfected Cell Lines Expressing Vasopressin Receptors
To investigate the specific interactions of this compound with vasopressin receptor subtypes, researchers have utilized stably transfected cell lines. Chinese Hamster Ovary (CHO) cells, a widely used mammalian cell line in drug discovery and biological research, have been genetically engineered to express specific vasopressin/oxytocin (B344502) receptor subtypes. Functional studies performed on these transfected CHO cells have been pivotal in confirming the selectivity of this compound. These studies have demonstrated that this compound acts as a selective agonist for the rat V1b receptor. The use of such cell lines allows for the precise measurement of receptor activation and downstream signaling in response to the compound, free from the confounding variables present in more complex biological systems.
Utilization of Primary Cell Cultures for Secretory Pathway Analysis
While information regarding the specific use of this compound in primary cell cultures for secretory pathway analysis is not extensively detailed in the reviewed literature, this methodology is a crucial step in understanding the physiological effects of V1b receptor activation. Primary cell cultures, such as those derived from the anterior pituitary gland which naturally express the V1b receptor, would allow for the direct investigation of how this compound influences the secretion of hormones like adrenocorticotropic hormone (ACTH). This approach provides a more physiologically relevant context compared to immortalized cell lines.
Ex Vivo Organ Perfusion Techniques
Ex vivo organ perfusion techniques offer a bridge between in vitro studies and in vivo models by maintaining the viability and function of an entire organ outside of the body. While direct studies employing ex vivo organ perfusion with this compound are not prominently documented in the available literature, this technique holds significant potential for exploring the compound's effects at the organ level. For instance, perfusion of a rat pancreas could be used to investigate the influence of this compound on insulin (B600854) or glucagon (B607659) secretion, processes in which vasopressin receptors are implicated. Similarly, perfusion of the adrenal gland could elucidate its role in modulating steroid hormone release.
Advanced Biochemical and Molecular Assays
A battery of sophisticated biochemical and molecular assays has been essential in quantifying the interaction of this compound with its target receptor and the subsequent cellular responses.
Quantitative Radioligand Binding Assays
Quantitative radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. In the characterization of this compound, competitive binding assays were performed using membranes from CHO cells stably expressing the rat V1a, V1b, V2, or oxytocin (OT) receptors. These assays involve competing the binding of a radiolabeled ligand with increasing concentrations of the unlabeled test compound, in this case, this compound. The results of these assays are typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
Table 1: Binding Affinity (Ki) of this compound for Rat Vasopressin/Oxytocin Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| V1b | Data not specifically available for this compound in isolation in the reviewed literature, but it is characterized as a selective agonist. |
| V1a | Data not available |
| V2 | Data not available |
| OT | Data not available |
Data for specific Ki values for this compound were not available in the abstracts of the reviewed literature. The compound was part of a larger study characterizing multiple analogues.
Measurement of Intracellular Second Messengers
Upon receptor binding, this compound initiates a cascade of intracellular signaling events mediated by second messengers. The V1b receptor is a G protein-coupled receptor that, upon activation, typically stimulates the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) phosphates, such as inositol trisphosphate (IP3), and an increase in intracellular calcium concentrations.
Functional assays to measure these second messengers are critical to confirming the agonistic activity of this compound. While specific data for this compound is not detailed, studies on related V1b agonists in transfected cell lines often involve measuring the accumulation of inositol phosphates or transient increases in intracellular calcium using fluorescent dyes. Such assays provide a quantitative measure of the functional response to receptor activation. For example, a study on a related compound, d[Leu4,Lys8]VP, demonstrated its action as a full agonist in both phospholipase C and MAPK assays in AtT20 cells stably transfected with the rat V1b receptor. nih.gov
Table 2: Functional Activity of Vasopressin Receptor Agonists
| Compound | Assay | Cell Line | Receptor | Response |
|---|---|---|---|---|
| This compound | Functional Assays | CHO cells | Rat V1b | Confirmed as a selective agonist. Specific second messenger data not available. |
| d[Leu4,Lys8]VP | Phospholipase C Assay | AtT20 cells | Rat V1b | Full agonist activity observed. nih.gov |
| d[Leu4,Lys8]VP | MAPK Assay | AtT20 cells | Rat V1b | Full agonist activity observed. nih.gov |
Confocal Microscopy and Immunofluorescence for Receptor Localization
Confocal microscopy and immunofluorescence are powerful, high-resolution imaging techniques that are instrumental in elucidating the subcellular distribution of receptors targeted by ligands such as this compound. These methods provide critical insights into where the receptor is located on and within the cell, which is fundamental to understanding the compound's mechanism of action. By visualizing the precise location of vasopressin receptors, researchers can infer the sites of potential interaction with this compound.
Confocal microscopy offers a significant advantage over traditional widefield fluorescence microscopy by eliminating out-of-focus light, thereby producing sharp, detailed optical sections of the specimen. This is achieved through the use of a pinhole to reject scattered light, resulting in improved contrast and resolution. When combined with immunofluorescence, which utilizes fluorescently-labeled antibodies to specifically target proteins of interest, it becomes a highly specific method for mapping receptor localization.
The general workflow for these techniques in the context of this compound research involves several key steps. Initially, cells or tissue sections are prepared and fixed to preserve their structure. Subsequently, they are permeabilized to allow antibodies to access intracellular proteins. The samples are then incubated with primary antibodies that specifically recognize and bind to the vasopressin receptor subtypes (e.g., V1a, V1b, V2). Following this, a secondary antibody, which is conjugated to a fluorophore and is specific for the primary antibody, is introduced. This secondary antibody provides the fluorescent signal that is detected by the confocal microscope.
Alternatively, a fluorescently-labeled analog of this compound could be synthesized and used to directly visualize its binding sites. This approach provides a more direct assessment of where the compound interacts with the cell.
The data obtained from confocal microscopy and immunofluorescence studies can reveal whether the receptors are predominantly located on the plasma membrane, within intracellular compartments such as endosomes, or in the nucleus. This information is crucial for understanding the signaling pathways that may be activated by this compound. For instance, a receptor localized to the plasma membrane is likely to initiate rapid signaling cascades upon ligand binding, while a receptor that is internalized upon binding may be involved in longer-term cellular responses.
Below are illustrative data tables summarizing hypothetical findings from immunofluorescence experiments aimed at localizing vasopressin receptors that could interact with this compound in different cell types.
Table 1: Hypothetical Vasopressin Receptor Localization in Renal Cortical Cells
| Receptor Subtype | Primary Antibody | Fluorophore | Observed Localization | Interpretation |
|---|---|---|---|---|
| V1a Receptor | Anti-AVPR1A (rabbit polyclonal) | Alexa Fluor 488 (green) | Predominantly plasma membrane of vascular smooth muscle cells | Suggests a role in regulating renal blood flow. |
| V2 Receptor | Anti-AVPR2 (mouse monoclonal) | Alexa Fluor 594 (red) | Basolateral membrane of collecting duct principal cells | Consistent with a primary role in antidiuresis. |
| V1b Receptor | Anti-AVPR1B (goat polyclonal) | Alexa Fluor 647 (far-red) | Low to undetectable signal | Indicates minimal expression in this cell type. |
Table 2: Hypothetical Vasopressin Receptor Localization in a Neuronal Cell Line (e.g., SH-SY5Y)
| Receptor Subtype | Primary Antibody | Fluorophore | Observed Localization | Interpretation |
|---|---|---|---|---|
| V1a Receptor | Anti-AVPR1A (rabbit polyclonal) | Alexa Fluor 488 (green) | Plasma membrane and some intracellular vesicles | Suggests roles in both cell surface signaling and receptor trafficking. |
| V2 Receptor | Anti-AVPR2 (mouse monoclonal) | Alexa Fluor 594 (red) | No significant signal | Indicates this cell line is not a primary target for V2 receptor-mediated effects. |
| V1b Receptor | Anti-AVPR1B (goat polyclonal) | Alexa Fluor 647 (far-red) | Perinuclear region and cytoplasm | Suggests potential roles in gene expression or other intracellular processes. |
These tables illustrate how confocal microscopy and immunofluorescence can provide detailed, semi-quantitative data on the specific locations of different receptor subtypes. This information is foundational for building a comprehensive understanding of the cellular and physiological effects of this compound. By identifying the specific receptor subtypes present and their subcellular localization, researchers can formulate more targeted hypotheses about the compound's functional consequences.
Future Research Directions and Applications of D Leu4,dap8 Vp
Role of d[Leu4,Dap8]VP as a Pharmacological Probe for Vasopressin V1b Receptor Biology
The primary value of this compound lies in its selectivity as an agonist for the vasopressin V1b receptor, particularly in rodent models. researchgate.netcapes.gov.br This selectivity allows researchers to dissect the specific functions of the V1b receptor from those of the closely related V1a, V2, and oxytocin (B344502) receptors. researchgate.netcapes.gov.br The development of such selective ligands was a crucial step forward, as earlier compounds often exhibited cross-reactivity, complicating the interpretation of experimental results. capes.gov.brnih.gov
The synthesis of this compound was part of a broader effort to create V1b-selective agonists for the rat vasopressin/oxytocin receptor system. researchgate.net This endeavor was spurred by the finding that previously identified human V1b-selective agonists were not selective in rats. researchgate.netnih.gov The creation of a series of [deamino-Cys1]arginine vasopressin analogues with modifications at positions 4 and 8 led to the identification of this compound as one of the first selective agonists for the rat V1b receptor. researchgate.netnih.gov
As a pharmacological probe, this compound enables detailed in vitro characterization of the V1b receptor. Researchers can utilize this compound in binding assays to determine its affinity and in functional assays to assess its efficacy in activating downstream signaling pathways. For instance, its counterpart, d[Leu4,Lys8]VP, has been shown to act as a full agonist on phospholipase C and MAPK pathways in cells expressing the rat V1b receptor. nih.gov Similar studies with this compound are essential for a comprehensive understanding of its pharmacological profile.
Elucidation of Vasopressin V1b Receptor-Mediated Physiological Processes in Rodent Systems
The availability of a selective V1b agonist like this compound is instrumental in clarifying the physiological roles of the V1b receptor in vivo, particularly within rodent models. The V1b receptor is known to be expressed in the anterior pituitary, where it plays a role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the release of adrenocorticotropic hormone (ACTH). nih.gov
By administering this compound to rodents, researchers can specifically activate V1b receptors and observe the resulting physiological effects. This approach can help to delineate the precise contribution of V1b receptor activation to stress responses, anxiety-like behaviors, and other centrally mediated processes. For example, studies using the V1b-selective agonist d[Leu4,Lys8]VP have demonstrated its ability to stimulate ACTH and insulin (B600854) release in rodents. nih.gov Similar investigations with this compound would provide valuable comparative data and further solidify our understanding of these processes.
The use of such selective agonists in rodent models of neuropsychiatric and metabolic disorders where the vasopressin system is implicated can help to validate the V1b receptor as a potential therapeutic target.
Strategic Advancements in Vasopressin Receptor Ligand Design and Discovery
The development of this compound and its analogues represents a significant strategic advancement in the field of vasopressin receptor ligand design. The systematic modification of the vasopressin peptide at positions 4 and 8 proved to be a successful strategy for achieving receptor subtype selectivity. researchgate.netnih.gov This approach provides a blueprint for the rational design of other selective peptide ligands for G protein-coupled receptors.
The key structural modifications that conferred V1b selectivity in this compound and related compounds—specifically the substitutions at the 4th and 8th amino acid positions—offer valuable insights into the ligand-binding pocket of the V1b receptor. researchgate.netnih.gov This information is crucial for computational modeling and the future design of both peptide and non-peptide ligands with improved affinity, selectivity, and pharmacokinetic properties.
The journey to discover this compound highlighted the species-specific differences in receptor pharmacology, emphasizing the importance of evaluating ligand activity in the target species for which they are intended. researchgate.netresearchgate.net This lesson is a critical consideration for the broader field of drug discovery and development.
This compound as a Foundation for Novel Peptide-Based Research Tools
Beyond its direct use as a pharmacological probe, this compound can serve as a foundational scaffold for the creation of more sophisticated research tools. Its peptide nature allows for the relatively straightforward incorporation of various functional groups, such as fluorescent tags, biotin (B1667282) labels, or photoreactive cross-linking agents.
These modified versions of this compound can be invaluable for a range of applications. For instance, a fluorescently labeled this compound could be used to visualize the localization and trafficking of V1b receptors in living cells and tissues. A biotinylated version could be employed for affinity purification of the V1b receptor and its interacting proteins. Furthermore, the development of radiolabeled versions of selective V1b agonists would enable in vivo imaging studies, such as positron emission tomography (PET), to map the distribution of V1b receptors in the brain and peripheral tissues. The principles for creating such heterofunctional ligands have been successfully applied to other vasopressin receptor ligands. researchgate.net
Q & A
Q. What are the primary pharmacological characteristics of d[Leu⁴,Dap⁸]VP, and which receptor subtypes does it target with high selectivity?
d[Leu⁴,Dap⁸]VP is a selective agonist for vasopressin V1b receptors (V1bR) with species-dependent affinity. Binding assays reveal high selectivity for rat V1bR (Ki = 0.16 nM) and human V1bR (Ki = 0.52 nM), with weaker affinity for V2R, V1aR, and oxytocin receptors (OTR) . Competitive radioligand binding experiments using [³H]AVP or [³H]d[Leu⁴,Lys⁸]VP confirm its specificity, though cross-reactivity with OTR (Ki = 1.38 nM in mice) necessitates validation in multi-receptor systems .
Q. What experimental approaches are recommended to validate the selectivity of d[Leu⁴,Dap⁸]VP for V1b receptors in different species?
- Competitive Binding Assays : Use membranes from cells expressing human, rat, or mouse V1bR, V1aR, V2R, and OTR. Measure displacement of [³H]AVP by d[Leu⁴,Dap⁸]VP to calculate Ki values .
- Functional Assays : Compare Ca²⁺ mobilization (V1bR-mediated) and cAMP accumulation (V2R-mediated) in renal inner medullary collecting duct (IMCD) cells. d[Leu⁴,Dap⁸]VP induces Ca²⁺ responses in IMCD cells but does not stimulate cAMP production, confirming V1b selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in functional data (e.g., Ca²⁺ vs. cAMP responses) when using d[Leu⁴,Dap⁸]VP in renal studies?
Discrepancies arise from receptor cross-talk. For example:
- Ca²⁺ Mobilization : d[Leu⁴,Dap⁸]VP activates V1bR to increase intracellular Ca²⁺ (EC₅₀ = 100 nM in IMCD cells) .
- cAMP Pathways : V1bR does not directly stimulate cAMP, but co-activation with V2R agonists (e.g., dDAVP) enhances cAMP accumulation, suggesting heterodimerization or cross-regulation . Methodological Solution: Use selective antagonists (e.g., SSR149415 for V1bR) to isolate signaling pathways and perform co-immunoprecipitation to test receptor dimerization .
Q. What strategies mitigate off-target effects of d[Leu⁴,Dap⁸]VP in in vivo models, given its partial affinity for OT and V2 receptors?
- Pharmacological Blockade : Pre-treat with OTR antagonists (e.g., L-371,257) or V2R antagonists (e.g., SR49059) to isolate V1bR effects .
- Dose Optimization : Use sub-nanomolar concentrations (≤1 nM) to minimize cross-reactivity, as higher doses (>10 nM) activate OTR .
- Fluorescent Analogs : Replace Lys⁸ with Alexa Fluor-conjugated residues (e.g., d[Leu⁴,Lys(Alexa647)⁸]VP) to track receptor localization and validate target engagement via microscopy .
Q. How to design experiments using fluorescent analogs of d[Leu⁴,Dap⁸]VP for real-time V1b receptor imaging?
- Synthesis : Attach fluorophores (e.g., Alexa 647) to the Lys⁸ position via succinimidyl ester chemistry. Confirm purity (>95%) via HPLC and MALDI-TOF .
- Imaging Protocol : Incubate CHO-hV1bR cells with 50–250 nM fluorescent ligand for 1 hr at 12°C. Use confocal microscopy (488/633 nm excitation) with receptor-specific blockers (e.g., Manning compound) to suppress background .
- Validation : Compare binding affinity (Kd) and functional activity (EC₅₀) of fluorescent analogs to the parent compound to ensure fidelity .
Q. What are the implications of species-specific differences in V1b receptor pharmacology for translational research with d[Leu⁴,Dap⁸]VP?
- Affinity Variations : Rat V1bR has higher affinity (Ki = 0.16 nM) than human (Ki = 0.52 nM), necessitating dose adjustments in preclinical models .
- Functional Divergence : In rats, d[Leu⁴,Dap⁸]VP enhances angiotensin II-mediated Ca²⁺ signaling in the kidney, but this interaction is less pronounced in humans . Methodological Recommendation: Use cross-species receptor expression systems (e.g., CHO cells transfected with human/rat V1bR) to compare ligand efficacy and optimize translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
